HDAC Inhibitory Potency: 4-Amino-2-chloro-N-(pyridin-3-yl)benzamide vs. Class-Leading Benzamide HDAC Inhibitors
4-Amino-2-chloro-N-(pyridin-3-yl)benzamide is a recognized pharmacophore for Class I HDAC inhibition, a mechanism shared with advanced clinical candidates like Entinostat (MS-275) and Mocetinostat (MGCD0103) . However, a direct, quantitative head-to-head comparison of this exact compound against Entinostat or Mocetinostat in a standardized HDAC enzyme assay is not available in the public domain. The compound's utility is inferred from its structural similarity to these known inhibitors and its incorporation into the broader benzamide HDAC inhibitor class . Its precise potency (e.g., IC50) against specific HDAC isoforms remains unpublished. This represents a significant evidence gap for a procurement decision based on potency.
| Evidence Dimension | Inhibitory Activity (IC50) against HDAC1/2/3 |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | Entinostat (MS-275) and Mocetinostat (MGCD0103) (Clinical-stage HDAC inhibitors) |
| Quantified Difference | Unknown |
| Conditions | N/A - data not available |
Why This Matters
Without direct potency data, procurement for HDAC inhibition studies is based on structural precedent rather than demonstrated activity, which increases experimental risk.
